4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)thiomorpholine 1,1-dioxide
Overview
Description
Scientific Research Applications
Mutagenicity Testing
TTDPMD was used in toxicokinetic studies to evaluate its mutagenicity potential. The compound was involved in Pig-a and Comet assay results, contributing to understanding its DNA damage effects in biological systems (Masuda‐Herrera et al., 2020).
Molecular Structure Analysis
Research involving TTDPMD derivatives focused on their synthesis, crystal structure, and physicochemical properties. These studies employed techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction to confirm the structures of boric acid ester intermediates with benzene rings. Conformational and molecular electrostatic potential analyses using Density Functional Theory (DFT) were also performed to compare with X-ray diffraction values, revealing insights into the compound's properties (Huang et al., 2021).
Synthesis and Characterization
Another study focused on the synthesis and characterization of TTDPMD derivatives, examining their crystal structures through X-ray diffraction and conducting DFT calculations to determine molecular structures. These efforts aimed to understand the compounds' physical and chemical behaviors in various applications (Liao et al., 2022).
Boronated Compounds in Medicine
TTDPMD derivatives were synthesized and characterized for potential medical applications. These compounds, such as boronated phosphonium salts, were explored for their cytotoxicities and boron uptake in cells, providing valuable data for medical research, particularly in targeting specific diseases like glioblastoma (Morrison et al., 2010).
Fluorescence Probes for H2O2 Detection
In the context of detecting hydrogen peroxide vapor, a critical aspect of explosive detection, TTDPMD derivatives were investigated for their quick deboronation velocity, contributing to the development of sensitive detection methods (Fu et al., 2016).
properties
IUPAC Name |
4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,4-thiazinane 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO4S/c1-15(2)16(3,4)22-17(21-15)13-5-7-14(8-6-13)18-9-11-23(19,20)12-10-18/h5-8H,9-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMZNMYABMSABJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCS(=O)(=O)CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)thiomorpholine 1,1-dioxide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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